molecular formula C12H20N2O2 B14212635 Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate CAS No. 549533-53-1

Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate

Cat. No.: B14212635
CAS No.: 549533-53-1
M. Wt: 224.30 g/mol
InChI Key: CKKWUVKNPSIJIP-UHFFFAOYSA-N
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Description

Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of an amino group, a cyano group, and an ester functional group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with cyanoacetamide under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions with isopropyl alcohol and an appropriate catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and automation to maintain consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate involves its interaction with specific molecular targets and pathways. The amino and cyano groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 3-amino-2-cyano-4-methylhex-2-enoate
  • Propan-2-yl 3-amino-2-cyano-4-phenylhex-2-enoate
  • Propan-2-yl 3-amino-2-cyano-4-butylhex-2-enoate

Uniqueness

Propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate stands out due to its specific combination of functional groups and the resulting chemical properties. Its unique structure allows for diverse reactivity and potential applications that may not be achievable with similar compounds. The presence of the ethyl group, in particular, influences its steric and electronic properties, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

549533-53-1

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

propan-2-yl 3-amino-2-cyano-4-ethylhex-2-enoate

InChI

InChI=1S/C12H20N2O2/c1-5-9(6-2)11(14)10(7-13)12(15)16-8(3)4/h8-9H,5-6,14H2,1-4H3

InChI Key

CKKWUVKNPSIJIP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=C(C#N)C(=O)OC(C)C)N

Origin of Product

United States

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